2-Ethyl-4-fluoro-1-nitrobenzene
Overview
Description
2-Ethyl-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-fluoro-1-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 3-fluoroacetophenone with a nitration reagent to obtain 1-(5-fluoro-2-nitrophenyl)ethanone. This intermediate is then reduced using a reducing agent to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. Finally, the compound is iodinated to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-fluoro-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used as nitration reagents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Ethyl-4-fluoro-1-aminobenzene.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Scientific Research Applications
2-Ethyl-4-fluoro-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-fluoro-1-nitrobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-4-fluoro-1-nitrobenzene is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both an electron-withdrawing nitro group and an electron-donating ethyl group creates a unique electronic environment that affects its chemical behavior.
Biological Activity
2-Ethyl-4-fluoro-1-nitrobenzene is an organic compound that has attracted attention for its potential biological activities. This compound, characterized by its nitro and fluoro substituents on a benzene ring, is primarily studied for its applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and environmental impact.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 181.16 g/mol
- Structure : The compound features an ethyl group, a fluorine atom, and a nitro group attached to the benzene ring, influencing its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several potential interactions with biological systems:
- Antimicrobial Properties : Compounds with similar structures often exhibit antimicrobial effects. Preliminary studies indicate that this compound may have activity against various bacterial strains, although specific data are scarce.
- Cytotoxicity : The presence of the nitro group in aromatic compounds can lead to cytotoxic effects. Studies on related nitrobenzene compounds have shown that they can induce oxidative stress in cells, potentially leading to apoptosis.
- Enzyme Interaction : The compound's structure suggests it may interact with various enzymes, possibly inhibiting or modulating their activity. This could be particularly relevant in drug metabolism and detoxification processes.
Case Studies
Several studies have explored the biological implications of nitro-substituted aromatic compounds, providing insights applicable to this compound:
- Study on Nitro Compounds : Research has shown that nitro compounds can undergo metabolic activation to form reactive intermediates capable of interacting with cellular macromolecules, leading to toxicity. For instance, studies on nitrophenols revealed their potential to disrupt cellular functions through oxidative mechanisms .
- Antimicrobial Efficacy : A comparative study of various substituted nitrobenzenes indicated that structural modifications significantly affect antimicrobial activity. The introduction of electron-withdrawing groups like fluorine enhances the compound's reactivity towards microbial targets .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Electrophilic Attack : The nitro group can act as an electrophile, allowing the compound to form adducts with nucleophilic sites in biomolecules such as proteins and nucleic acids.
- Oxidative Stress Induction : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage in cells. This mechanism may contribute to both cytotoxicity and antimicrobial activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
4-Fluoronitrobenzene | Moderate cytotoxicity | Simple structure; used as a reference |
2-Nitroethylbenzene | Antimicrobial properties | Similar ethyl substitution; less fluorine |
3-Fluoro-4-nitrophenol | Stronger antimicrobial effects | Hydroxyl group increases reactivity |
Properties
IUPAC Name |
2-ethyl-4-fluoro-1-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMCCCUGXMTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089279-29-7 | |
Record name | 2-ethyl-4-fluoro-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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